molecular formula C11H10O2S2 B8584250 Methyl 5'-methyl-2,2'-bithiophene-5-carboxylate

Methyl 5'-methyl-2,2'-bithiophene-5-carboxylate

Cat. No. B8584250
M. Wt: 238.3 g/mol
InChI Key: OCNVUROHVYBVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06599916B2

Procedure details

In a flask are placed 2-bromothiophene-5-carboxylic acid (1.20 g, 5.81 mmol), 5-methylthiophene-2-boronic acid (0.99 g, 6.97 mmol), and Pd(PPh3)4 (0.20 g, 0.17 mmol). The flask is then vacuum purged and nitrogen filled (3×). THF (12 ml) is then added by syringe followed by vacuum purge and nitrogen fill (3×). A solution of Na2CO3 (2M, 5.8 mL, 11.6 mmol) is added followed by vacuum purge and nitrogen fill (3×). The reaction mixture is heated to reflux for 19 h then cooled to rt and diluted with water. The aqueous solution is extracted with ether (3×). The aqueous layer is then acidified and extracted with EtOAc (3×). The combined organic layers are dried over MgSO4, filtered, and concentrated to provide an inseparable 3:1 mixture of 2-bromothiophene-5-carboxylic acid and bithiophene product. To separate the compounds the methyl esters are formed: In a flask are placed the aforementioned mixture, MeOH (50 mL) and conc H2SO4 (5 drops) and heated to reflux for 24 h. The solution is concentrated and chromatographed over silica gel (2% acetone-heptane) to provide the product as a solid (0.37 g, 26% 2 steps). 1H NMR (400 MHz, CDCl3) δ 7.69, 7.10, 7.07, 6.73, 3.91, 2.52.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.2 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
26%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]([C:7]([OH:9])=[O:8])=[CH:5][CH:6]=1.[CH3:10][C:11]1[S:15][C:14](B(O)O)=[CH:13][CH:12]=1.[C:19]([O-])([O-])=O.[Na+].[Na+].S1C=CC=C1C1SC=CC=1>OS(O)(=O)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CO>[CH3:10][C:11]1[S:15][C:14]([C:2]2[S:3][C:4]([C:7]([O:9][CH3:19])=[O:8])=[CH:5][CH:6]=2)=[CH:13][CH:12]=1 |f:2.3.4,^1:43,45,64,83|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC=1SC(=CC1)C(=O)O
Step Two
Name
Quantity
0.99 g
Type
reactant
Smiles
CC1=CC=C(S1)B(O)O
Step Three
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC(=CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C=1SC=CC1
Step Five
Name
Quantity
0.2 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OS(=O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask are placed
CUSTOM
Type
CUSTOM
Details
vacuum purged
ADDITION
Type
ADDITION
Details
nitrogen filled (3×)
ADDITION
Type
ADDITION
Details
THF (12 ml) is then added by syringe
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
purge
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 19 h
Duration
19 h
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with ether (3×)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide
CUSTOM
Type
CUSTOM
Details
To separate the compounds the methyl esters
CUSTOM
Type
CUSTOM
Details
are formed
CUSTOM
Type
CUSTOM
Details
In a flask are placed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed over silica gel (2% acetone-heptane)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(S1)C=1SC(=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.